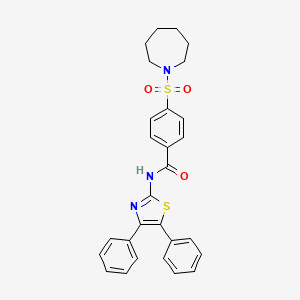

4-(AZEPANE-1-SULFONYL)-N-(4,5-DIPHENYL-1,3-THIAZOL-2-YL)BENZAMIDE

CAS No.: 304864-53-7

Cat. No.: VC6950754

Molecular Formula: C28H27N3O3S2

Molecular Weight: 517.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 304864-53-7 |

|---|---|

| Molecular Formula | C28H27N3O3S2 |

| Molecular Weight | 517.66 |

| IUPAC Name | 4-(azepan-1-ylsulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide |

| Standard InChI | InChI=1S/C28H27N3O3S2/c32-27(23-15-17-24(18-16-23)36(33,34)31-19-9-1-2-10-20-31)30-28-29-25(21-11-5-3-6-12-21)26(35-28)22-13-7-4-8-14-22/h3-8,11-18H,1-2,9-10,19-20H2,(H,29,30,32) |

| Standard InChI Key | BJTVJIHFNYTGHC-UHFFFAOYSA-N |

| SMILES | C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5 |

Introduction

Chemical Identity and Structural Features

4-(Azepane-1-sulfonyl)-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (Compound ID: G856-2346) is characterized by a benzamide core substituted with an azepane sulfonyl group at the para position and a 4,5-diphenylthiazole moiety at the amide nitrogen . The molecular formula is , yielding a molecular weight of 517.67 g/mol . The SMILES notation (C1CCCN(CC1)S(c1ccc(cc1)C(Nc1nc(c2ccccc2)c(c2ccccc2)s1)=O)(=O)=O) confirms the presence of a seven-membered azepane ring, a sulfonyl linker, and a thiazole ring bearing two phenyl substituents .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 517.67 g/mol |

| logP (Partition Coefficient) | 6.32 |

| Hydrogen Bond Acceptors | 8 |

| Hydrogen Bond Donors | 1 |

| Polar Surface Area | 65.65 Ų |

| Aqueous Solubility (logSw) | -6.006 (Low solubility) |

The high logP value (6.32) indicates significant lipophilicity, suggesting favorable membrane permeability but potential challenges in aqueous solubility . The low polar surface area (65.65 Ų) further supports its likely blood-brain barrier permeability, a trait advantageous for central nervous system-targeted therapeutics .

Pharmacological and Biological Relevance

Though direct pharmacological data for this compound is absent in the reviewed sources, its structural components align with motifs prevalent in drug discovery:

-

Thiazole Core: The 1,3-thiazole ring is a common pharmacophore in antimicrobial, antiviral, and kinase-inhibitory agents. Its conjugation with phenyl groups may enhance π-π stacking interactions with target proteins.

-

Sulfonyl Group: Sulfonamides are frequently employed in protease inhibitors and carbonic anhydrase modulators, suggesting potential enzyme-targeted activity.

-

Benzamide Backbone: Benzamide derivatives are explored as anticancer agents (e.g., poly(ADP-ribose) polymerase inhibitors) and anti-inflammatory compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume